molecular formula C9H9BrO3 B1272264 3-Bromo-6-methoxy-2-methylbenzoic acid CAS No. 220901-25-7

3-Bromo-6-methoxy-2-methylbenzoic acid

Cat. No. B1272264
M. Wt: 245.07 g/mol
InChI Key: PZXLGCIJEFUSLH-UHFFFAOYSA-N
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Patent
US07253323B2

Procedure details

700 g (4.212 mol) of 2-methoxy-6-methylbenzoic acid (IV′) were suspended in 2343.5 g of chlorobenzene, and 707.2 g (4.423 mol) of elemental bromine were subsequently added dropwise within 3 h at a constant internal temperature of 15° C. Afterwards, the mixture was stirred at 35° C. for 2 h. Subsequently, 628.7 g of chlorobenzene were distilled off at an internal temperature of 77-82° C. and 200 mbar, and the excess bromine and HBr were likewise removed from the reaction vessel. After analysis of the bromine content, the brominous chlorobenzene distillate could be reused in the next batch without any discharge. The amount of bromine to be used there could be correspondingly reduced.
Quantity
700 g
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
707.2 g
Type
reactant
Reaction Step Three
Quantity
2343.5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:4]=1[C:5]([OH:7])=[O:6].[Br:13]Br>ClC1C=CC=CC=1>[Br:13][C:9]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[C:4]([C:8]=1[CH3:12])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1)C
Step Two
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
707.2 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
2343.5 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
Afterwards, the mixture was stirred at 35° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Subsequently, 628.7 g of chlorobenzene were distilled off at an internal temperature of 77-82° C. and 200 mbar
CUSTOM
Type
CUSTOM
Details
the excess bromine and HBr were likewise removed from the reaction vessel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=CC(=C(C(=O)O)C1C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.